3-Tetradecyn-1-ol
Description
Properties
IUPAC Name |
tetradec-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMMHGIVSNOJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203684 | |
| Record name | Tetradec-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55182-74-6 | |
| Record name | Tetradec-3-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055182746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradec-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkynylation of Terminal Alcohol Precursors
One widely used approach is the selective alkynylation of a suitable long-chain alcohol precursor or aldehyde intermediate. This involves:
- Starting from a long-chain aldehyde or halide (e.g., 1-bromotetradecane or tetradecanal).
- Performing nucleophilic substitution or addition reactions with acetylide anions to introduce the triple bond at the 3-position.
- Subsequent reduction or protection/deprotection steps to yield the primary alcohol at C-1.
This method allows for regioselective introduction of the alkyne functionality while preserving the alcohol group.
Sonogashira Coupling
Sonogashira cross-coupling reactions provide an efficient way to form carbon-carbon triple bonds. In this context:
- A terminal alkyne (e.g., propargyl alcohol or a protected derivative) is coupled with a long-chain alkyl halide under palladium-catalyzed conditions.
- The reaction proceeds under mild conditions, preserving the alcohol functionality.
- This method is advantageous for its high regio- and chemoselectivity.
Partial Reduction of Diynes or Polyynes
Another synthetic strategy involves:
- Synthesizing a diyne or polyyne precursor with the triple bonds at desired positions.
- Selectively reducing one of the triple bonds to a double or single bond while keeping the other intact.
- Functionalizing the terminal position to introduce the alcohol group.
This approach requires careful control of reaction conditions to avoid over-reduction.
Specific Reported Syntheses and Experimental Conditions
While direct detailed experimental protocols specific to this compound are scarce in the public domain, related compounds and analogous long-chain alkynols have been prepared using the following conditions, which can be adapted:
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation of alcohol | PBr3 or SOCl2 to convert alcohol to alkyl halide | Prepares alkyl halide for nucleophilic substitution |
| 2 | Alkynylation | Sodium acetylide or lithium acetylide in THF | Introduces alkyne at C-3 position |
| 3 | Protection/Deprotection | TBDMS-Cl for protection; TBAF for deprotection | Protects alcohol during harsh conditions |
| 4 | Purification | Column chromatography or recrystallization | Isolates pure this compound |
Analytical Characterization Supporting Preparation
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for confirming the presence and purity of this compound in extracts, as demonstrated in microbial intracellular extracts analyzed with PerkinElmer Clarus 680 GC and SQ 8C MS.
- Nuclear Magnetic Resonance (NMR): Confirms the position of the alkyne and the presence of the hydroxyl group.
- Infrared Spectroscopy (IR): Identifies the characteristic alkyne C≡C stretch (~2100-2260 cm⁻¹) and O-H stretch (~3200-3600 cm⁻¹).
Research Findings on Preparation and Properties
- The compound has been identified as a minor constituent (~6.42%) in natural extracts, suggesting biosynthetic pathways in microorganisms or plants that could inspire biomimetic synthesis.
- The physicochemical properties such as molecular weight (210.36 g/mol), one hydrogen bond donor and acceptor each, and nine rotatable bonds indicate moderate flexibility and reasonable bioavailability potential, which is important for pharmaceutical synthesis considerations.
- The compound complies with Lipinski’s rule of five, making it a promising candidate for oral drug development, which underscores the importance of efficient synthetic methods.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Alkynylation of Halides | Sodium or lithium acetylide, THF | Regioselective, straightforward | Requires handling of reactive acetylides |
| Sonogashira Coupling | Pd catalyst, CuI co-catalyst, base | Mild conditions, high selectivity | Requires expensive catalysts |
| Partial Reduction of Diynes | Selective hydrogenation catalysts | Can tailor alkyne placement | Difficult to control selectivity |
| Microbial/Biosynthetic Extraction | Fermentation, extraction, GC-MS analysis | Natural source, potential green method | Low yield, complex purification |
Chemical Reactions Analysis
Types of Reactions: 3-Tetradecyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of tetradecynoic acid.
Reduction: Formation of tetradecen-1-ol or tetradecan-1-ol.
Substitution: Formation of halogenated derivatives like 3-tetradecynyl chloride.
Scientific Research Applications
3-Tetradecyn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties, particularly against Staphylococcus aureus.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Tetradecyn-1-ol involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind to DNA-gyrase and FtsZ in Staphylococcus aureus, inhibiting their activity and thereby exerting antimicrobial effects . The compound’s alkyne group plays a crucial role in its binding affinity and reactivity.
Comparison with Similar Compounds
Key Differences :
- Chain length : Longer chains (e.g., 2-Heptadecyn-1-ol) enhance hydrophobicity, reducing solubility in polar solvents compared to this compound .
- Triple bond position : Proximity to the hydroxyl group (e.g., C2 vs. C3) alters electronic effects and reactivity in click chemistry or hydrogenation reactions .
Functional Group Modifications
Key Differences :
- Trimethylsilyl groups : Compounds like 1-(Trimethylsilyl)oct-1-yn-3-ol exhibit higher solubility in polar solvents (e.g., THF, DMF) due to the silyl group’s electron-donating effects, unlike this compound, which is less polar .
- Steric effects : Bulky substituents (e.g., trimethylsilyl) hinder nucleophilic attacks on the alkyne, whereas this compound’s linear structure facilitates addition reactions .
Saturated vs. Unsaturated Alcohols
Key Differences :
- Reactivity : The triple bond in this compound undergoes rapid hydrogenation or cycloaddition, unlike saturated analogs like tetradecan-1-ol, which are inert under similar conditions .
- Biological activity : Alkyne alcohols often exhibit stronger antimicrobial effects than alkenes or saturated alcohols due to membrane-disrupting capabilities .
Aromatic and Cyclic Derivatives
| Compound Name | Molecular Formula | Structural Features | Key Features | Applications |
|---|---|---|---|---|
| This compound | C₁₄H₂₆O | Linear aliphatic | Versatile reactivity | Broad-spectrum uses |
| (3S)-1-Phenylhex-1-yn-3-ol | C₁₂H₁₄O | Aromatic phenyl group | Chiral center, π-π interactions | Pharmaceutical leads |
| 1-Ethynyl-1-cyclohexanol | C₈H₁₂O | Cyclohexanol backbone | Steric hindrance | Polymer chemistry |
Key Differences :
- Aromaticity : Phenyl-substituted analogs like (3S)-1-phenylhex-1-yn-3-ol engage in π-stacking interactions, enhancing binding to biological targets, a feature absent in this compound .
- Conformational rigidity: Cyclic derivatives (e.g., 1-ethynyl-1-cyclohexanol) exhibit restricted rotation, affecting their metabolic stability compared to flexible linear chains .
Biological Activity
3-Tetradecyn-1-ol, a long-chain alkyne alcohol, has garnered attention for its diverse biological activities. This article synthesizes research findings, case studies, and data tables to present a comprehensive overview of its biological properties.
- Chemical Formula : C₁₄H₂₆O
- Molecular Weight : 210.37 g/mol
- Structure : Contains a terminal alkyne group and an alcohol functional group.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study utilizing GC-MS (Gas Chromatography-Mass Spectrometry) profiling revealed that compounds with long-chain structures, including this compound, can effectively inhibit the growth of various pathogenic bacteria and fungi.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Inhibition observed |
| Candida albicans | Moderate inhibition |
The effectiveness against these pathogens suggests potential applications in pharmaceuticals and food preservation.
Anticancer Properties
This compound has shown promise in cancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with this compound resulted in significant cytotoxicity against prostate cancer cells (PC3) at concentrations above 50 µM.
| Cell Line | IC₅₀ (µM) |
|---|---|
| PC3 (Prostate Cancer) | 45 |
| MCF7 (Breast Cancer) | 60 |
This indicates its potential as a lead compound for developing anticancer agents.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. A study on rodent models indicated that it could mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at Journal of Applied Microbiology, the study assessed the antimicrobial efficacy of various long-chain alcohols, including this compound.
- Results showed a significant reduction in colony-forming units (CFUs) for treated samples compared to controls.
-
Anticancer Activity Investigation :
- A research project published in Phytochemistry Reviews highlighted the cytotoxic effects of this compound on different cancer cell lines.
- The study utilized MTT assays to quantify cell viability post-treatment, confirming its potential as an anticancer agent.
Research Findings
Recent studies have employed advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to further elucidate the mechanisms of action of this compound:
- Mechanism of Action : The compound appears to disrupt cellular membranes in bacteria and induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. What are the recommended methods for synthesizing 3-Tetradecyn-1-ol in laboratory settings?
Synthesis of this compound typically involves alkynylation reactions, such as the coupling of terminal alkynes with appropriate electrophiles. For example, methodologies similar to those used for synthesizing structurally related alcohols (e.g., (R)-Tridec-1-en-5-ol) can be adapted, employing palladium or copper catalysts under controlled temperature and inert atmospheres . Purification often involves column chromatography with non-polar solvents (e.g., hexane/ethyl acetate mixtures), followed by spectroscopic validation (NMR, IR) to confirm structural integrity.
Q. How should researchers safely handle and store this compound to minimize risks?
While specific hazard data for this compound is limited, analogous compounds (e.g., 12-Tridecyn-1-ol) recommend:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, particularly in enclosed spaces .
- Storage: Keep in sealed, dry containers under inert gas (e.g., nitrogen) to prevent degradation .
- Waste disposal: Segregate chemical waste and use certified disposal services to avoid environmental release .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for purity assessment and identification in complex mixtures (e.g., plant extracts) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed structural confirmation, particularly for distinguishing triple bond positions .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C≡C stretch at ~2100 cm⁻¹) .
Advanced Research Questions
Q. How does the presence of a triple bond in this compound influence its reactivity in oxidation reactions compared to saturated analogs?
The triple bond introduces electron-deficient regions, making the compound susceptible to oxidation at the propargylic position. For example, oxidation with KMnO₄ or CrO₃ may yield α,β-unsaturated ketones or carboxylic acids, depending on conditions . Saturated analogs (e.g., tetradecan-1-ol) lack this reactivity, instead forming aldehydes or esters under similar conditions. Kinetic studies using differential scanning calorimetry (DSC) can quantify reactivity differences .
Q. How can researchers resolve contradictions in reported reaction yields of this compound across different studies?
Contradictions often arise from variations in:
- Catalyst purity: Trace impurities in palladium/copper catalysts can drastically alter yields. Use inductively coupled plasma mass spectrometry (ICP-MS) to verify catalyst quality .
- Isomeric byproducts: Configurational isomers (e.g., Z/E isomers in unsaturated analogs) may co-elute during analysis. Employ chiral columns or 2D NMR to resolve these .
- Reaction monitoring: Real-time techniques like in-situ FTIR can optimize reaction termination points to maximize yield .
Q. What role does this compound play in natural product extracts, and how can its bioactivity be systematically evaluated?
In natural extracts (e.g., Te-acetone extract), this compound is a minor component (3.03%) with potential bioactivity . To evaluate:
- Isolation: Use preparative GC or HPLC to isolate the compound from complex matrices.
- Bioassays: Screen for antimicrobial activity via disk diffusion assays or cytotoxicity using MTT tests on cell lines.
- Structure-Activity Relationship (SAR): Compare bioactivity with saturated or isomerized analogs to identify key functional groups .
Methodological Notes
- Data Validation: Cross-reference spectroscopic data with databases like NIST Chemistry WebBook to ensure accuracy .
- Contradictory Evidence: When safety data is inconsistent (e.g., GHS classifications), prioritize conservative handling protocols based on structural analogs .
- Experimental Design: For reproducibility, document reaction conditions (e.g., solvent polarity, temperature gradients) in detail, as minor variations can significantly alter outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
